

# effect of cooling rates on aluminum borosilicate glass properties

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## *Compound of Interest*

Compound Name: *Aluminum borosilicate*

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## Technical Support Center: Aluminum Borosilicate Glass

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cooling rates on the properties of **aluminum borosilicate** glass. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

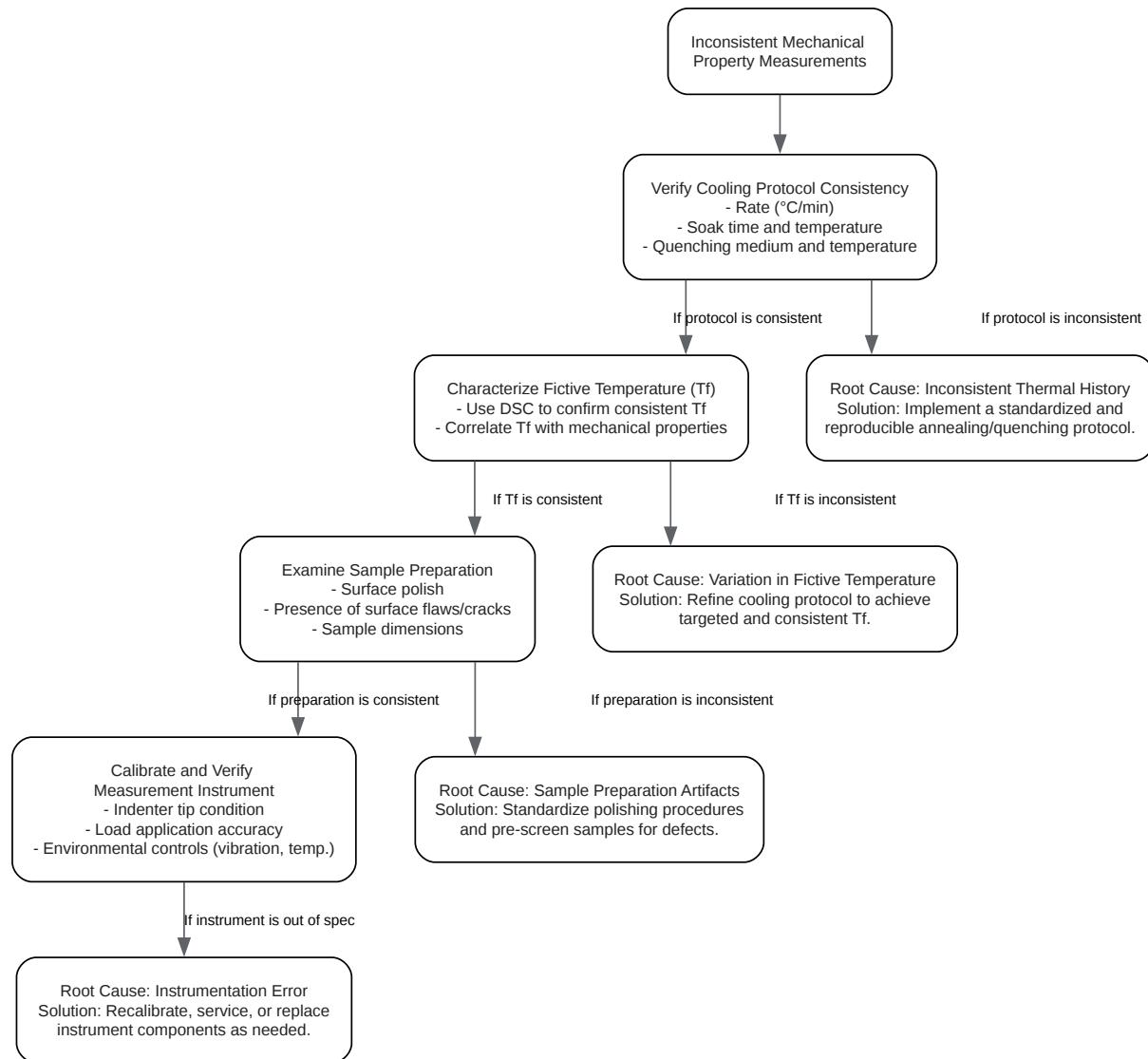
## Troubleshooting Guides

Issue: Inconsistent Mechanical Property Measurements (Hardness, Young's Modulus)

Question: We are observing significant sample-to-sample variation in our hardness and Young's modulus measurements for our **aluminum borosilicate** glass. What could be the cause?

Answer: Inconsistent mechanical property measurements in **aluminum borosilicate** glass are frequently linked to variations in the material's thermal history. The cooling rate through the glass transition range significantly impacts the glass structure and, consequently, its mechanical response.

Troubleshooting Workflow:

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Caption: Troubleshooting workflow for inconsistent mechanical property measurements.

Explanation:

- Verify Cooling Protocol: The most likely culprit is an inconsistent cooling rate. Ensure that every sample is subjected to the exact same thermal cycle. For furnace cooling (annealing), this means identical cooling rates (e.g., K/min), soak times, and temperatures. For quenching, the medium (e.g., water, air), its temperature, and the time of immersion must be constant.
- Characterize Fictive Temperature (T<sub>f</sub>): The fictive temperature is a key parameter that represents the structural state of the glass.[\[1\]](#) It is directly influenced by the cooling rate.[\[2\]](#) Differential Scanning Calorimetry (DSC) can be used to determine the fictive temperature of your samples. If the fictive temperature varies between samples, it confirms that the thermal histories are different.
- Examine Sample Preparation: Inconsistent surface preparation can lead to variations in hardness measurements. Ensure all samples have a uniform, high-quality polish and are free from surface defects that could influence the measurement.
- Instrument Calibration: Verify that the nanoindenter or microhardness tester is properly calibrated and that the testing conditions (load, dwell time) are consistent for all measurements.

## Frequently Asked Questions (FAQs)

**Q1:** How does the cooling rate affect the density of **aluminum borosilicate** glass?

**A1:** The cooling rate has a direct impact on the final density of the glass. Slower cooling rates (annealing) allow the glass structure more time to relax and achieve a more compact arrangement, resulting in a higher density.[\[3\]](#)[\[4\]](#) Conversely, faster cooling rates (quenching) "freeze in" a less dense, higher-temperature structure.[\[4\]](#) The final density is linearly dependent on the logarithm of the cooling rate.[\[3\]](#)

**Q2:** Why does the refractive index of my glass samples change with different annealing protocols?

**A2:** The refractive index is directly related to the density of the glass. As explained above, slower cooling leads to a more dense structure. This increased density results in a higher

refractive index. Therefore, different annealing protocols (i.e., different cooling rates) will produce glasses with different refractive indices. This property is so sensitive to thermal history that it can be used to assess the homogeneity of annealing.

Q3: We quenched our **aluminum borosilicate** glass samples and found they have a lower hardness than the annealed samples. Is this expected?

A3: Yes, this is an expected outcome. For some borosilicate glass systems, increasing the cooling rate (quenching) results in lower hardness and Young's modulus values compared to furnace-cooled (annealed) samples.<sup>[5]</sup> This is attributed to the "frozen-in" higher-temperature structure of the quenched glass, which is less compact.

Q4: What is "fictive temperature" and why is it important for my experiments?

A4: The fictive temperature (T<sub>f</sub>) is a concept used to describe the non-equilibrium state of a glass. It is the temperature at which the glass's structure would be in equilibrium if it were brought to that temperature instantaneously.<sup>[1]</sup> The fictive temperature is determined by the cooling rate; a faster cooling rate results in a higher fictive temperature.<sup>[2]</sup> It is a crucial parameter because it provides a way to quantify the thermal history of the glass and correlate it with the glass's properties, such as density, refractive index, and mechanical strength.<sup>[1][6]</sup>

Q5: Can the cooling rate affect the chemical durability of **aluminum borosilicate** glass?

A5: Yes, the cooling rate can influence the chemical durability. The structural arrangement of the glass network, which is set by the cooling rate, affects its resistance to chemical attack. A more open, less dense structure (higher fictive temperature) from rapid quenching may exhibit different chemical durability compared to a more relaxed, denser structure from slow annealing.

## Data Presentation

The following table summarizes the qualitative and quantitative effects of cooling rate on the key properties of **aluminum borosilicate** glass, based on available literature. It is important to note that specific quantitative values are highly dependent on the exact glass composition.

Property	Effect of Slower Cooling Rate (Annealing)	Effect of Faster Cooling Rate (Quenching)	Quantitative Data/Remarks
Density	Increases	Decreases	Density is linearly dependent on the logarithm of the cooling rate. <sup>[3]</sup> For a sodium borosilicate glass, a slower cooling rate leads to a higher final density. <sup>[4]</sup>
Refractive Index	Increases	Decreases	Proportional to density changes. A study on borosilicate crown glass showed that disannealing (rapid cooling) lowered the refractive index.
Hardness	Increases	Decreases	For an NBS2 borosilicate glass, quenched samples show lower hardness values compared to furnace-cooled samples. <sup>[5]</sup>
Young's Modulus	Increases	Decreases	For an NBS2 borosilicate glass, quenched samples show lower Young's Modulus values compared to furnace-cooled samples. <sup>[5]</sup>
Crack Resistance	Decreases	Increases	Rapidly quenched borosilicate glass

			shows improved crack resistance.[5]
Coefficient of Thermal Expansion (CTE)	Generally Decreases	Generally Increases	The CTE is influenced by the fictive temperature. A higher fictive temperature (from faster cooling) generally results in a higher CTE.

## Experimental Protocols

### 1. Protocol for Preparing Glass Samples with Controlled Cooling Rates

- Objective: To produce **aluminum borosilicate** glass samples with different, well-defined thermal histories.
- Procedure:
  - Melt the raw materials in a platinum crucible to form a homogenous **aluminum borosilicate** glass melt.
  - Pour the melt into pre-heated molds.
  - For Annealed Samples (Slow Cooling):
    - Place the molds in a programmable furnace held at a temperature above the glass transition temperature (Tg).
    - Hold for a specified time to ensure thermal equilibrium.
    - Cool the furnace at a controlled, linear rate (e.g., 1°C/min, 5°C/min, 10°C/min) through the glass transition range to room temperature.
  - For Quenched Samples (Fast Cooling):

- Rapidly transfer the molten glass from the crucible into a quenching medium such as water, oil, or forced air. The cooling rate will depend on the medium and the sample size.

## 2. Protocol for Density Measurement (Archimedes' Method)

- Objective: To determine the bulk density of the prepared glass samples.
- Apparatus: Analytical balance with a suspension hook, beaker, distilled water (or another liquid of known density that does not react with the glass), and a fine wire.
- Procedure:
  - Weigh the dry glass sample in air ( $W_{air}$ ).
  - Suspend the sample from the balance hook using the fine wire and immerse it completely in the beaker of distilled water.
  - Record the weight of the submerged sample ( $W_{liquid}$ ).
  - Calculate the density ( $\rho$ ) using the formula:  $\rho_{sample} = (W_{air} / (W_{air} - W_{liquid})) * \rho_{liquid}$  where  $\rho_{liquid}$  is the density of the distilled water at the measurement temperature.

## 3. Protocol for Refractive Index Measurement (Immersion Method)

- Objective: To measure the refractive index of small glass fragments.
- Apparatus: Polarizing light microscope with a hot stage, calibrated immersion oils with known refractive indices and temperature coefficients.
- Procedure:
  - Place a small fragment of the glass sample on a microscope slide.
  - Add a drop of a calibrated immersion oil with a refractive index close to that of the glass.
  - Cover with a coverslip.

- Place the slide on the hot stage of the microscope.
- Observe the Becke line (a bright halo around the fragment).
- Adjust the temperature of the hot stage. The Becke line will disappear when the refractive index of the oil matches that of the glass. This is the match temperature.
- Calculate the refractive index of the glass at a standard wavelength (e.g., 589.3 nm) using the known temperature coefficient of the immersion oil.

#### 4. Protocol for Hardness Measurement (Vickers Hardness Test)

- Objective: To determine the Vickers hardness of the prepared glass samples.
- Apparatus: Vickers microhardness tester with a diamond pyramid indenter.
- Procedure:
  - Ensure the surface of the glass sample is polished to a mirror finish.
  - Place the sample on the tester's stage.
  - Apply a specific load (e.g., 100 gf) for a set dwell time (e.g., 15 seconds).
  - After the load is removed, measure the two diagonals of the resulting indentation using the microscope of the tester.
  - Calculate the Vickers Hardness (HV) using the formula:  $HV = 1.8544 * (F / d^2)$  where F is the applied load in kgf and d is the average length of the diagonals in mm.

#### 5. Protocol for Coefficient of Thermal Expansion (CTE) Measurement (Dilatometry)

- Objective: To measure the linear coefficient of thermal expansion.
- Apparatus: Push-rod dilatometer.
- Procedure:
  - Prepare a rectangular or cylindrical sample of a specific length.

- Place the sample in the dilatometer.
- Heat the sample at a controlled rate (e.g., 5°C/min).
- The dilatometer will measure the change in length of the sample as a function of temperature.
- The CTE ( $\alpha$ ) is calculated from the slope of the length change versus temperature curve over a specified temperature range (e.g., 20°C to 300°C).

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